molecular formula C16H16N2 B11871121 4-(1-Piperidinyl)-1-naphthonitrile CAS No. 507476-72-4

4-(1-Piperidinyl)-1-naphthonitrile

Cat. No.: B11871121
CAS No.: 507476-72-4
M. Wt: 236.31 g/mol
InChI Key: RKRIJSUSKWFLIC-UHFFFAOYSA-N
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Description

4-(1-Piperidinyl)-1-naphthonitrile is an organic compound that features a piperidine ring attached to a naphthonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Piperidinyl)-1-naphthonitrile typically involves the reaction of 1-bromo-4-naphthonitrile with piperidine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Piperidinyl)-1-naphthonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The piperidine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino-naphthalene derivatives.

    Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

4-(1-Piperidinyl)-1-naphthonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-Piperidinyl)-1-naphthonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Piperidinyl)-1-naphthoquinone:

    4-(1-Piperidinyl)-1-aminonaphthalene:

    4-(1-Piperidinyl)-1-bromonaphthalene: A halogenated derivative used in substitution reactions.

Uniqueness

4-(1-Piperidinyl)-1-naphthonitrile is unique due to its combination of a piperidine ring and a naphthonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

507476-72-4

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

4-piperidin-1-ylnaphthalene-1-carbonitrile

InChI

InChI=1S/C16H16N2/c17-12-13-8-9-16(18-10-4-1-5-11-18)15-7-3-2-6-14(13)15/h2-3,6-9H,1,4-5,10-11H2

InChI Key

RKRIJSUSKWFLIC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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